Sodium formate-13C

Descripción

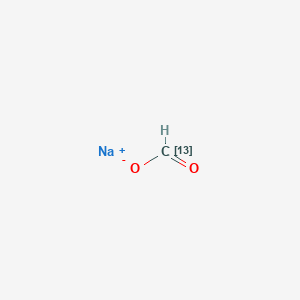

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;oxo(113C)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.000 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23102-86-5 | |

| Record name | 23102-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Formate-13C: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formate-13C ([¹³C]formate) is a stable isotope-labeled compound that has become an invaluable tool in the field of metabolic research. As a single-carbon molecule, it serves as a precise tracer for one-carbon (1C) metabolism, a complex network of interconnected pathways crucial for the biosynthesis of nucleotides, amino acids, and for cellular methylation processes. The dysregulation of one-carbon metabolism is a hallmark of various diseases, including cancer, making [¹³C]formate a critical probe for understanding disease mechanisms and for the development of novel therapeutic strategies.

This technical guide provides an in-depth overview of the applications of this compound in metabolic research, with a focus on its use in ¹³C-Metabolic Flux Analysis (¹³C-MFA). It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret experiments using this powerful isotopic tracer.

Core Applications in Metabolic Research

The primary application of this compound is to trace the flux of one-carbon units through the intricate network of one-carbon metabolism. This allows for the quantitative analysis of the activity of key metabolic pathways.

One-Carbon Metabolism

One-carbon metabolism is compartmentalized between the mitochondria and the cytosol and is centered around the folate and methionine cycles. [¹³C]formate can be readily taken up by cells and enters the cytosolic folate cycle, where the ¹³C-labeled carbon is transferred to tetrahydrofolate (THF) to form 10-[¹³C]formyl-THF. This labeled one-carbon unit can then be incorporated into various downstream biomolecules.

Key pathways traced by this compound include:

-

Purine and Thymidylate Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine) and thymidylate, essential building blocks of DNA and RNA, requires one-carbon units from the folate cycle. [¹³C]formate tracing enables the quantification of the contribution of the one-carbon pool to nucleotide biosynthesis.

-

Amino Acid Metabolism: The interconversion of serine and glycine is a central reaction in one-carbon metabolism. [¹³C]formate can be used to measure the flux from the one-carbon pool to the synthesis of serine and glycine.

-

Methionine Cycle and Methylation: The one-carbon units from the folate cycle can be used for the remethylation of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique that utilizes stable isotope tracers like this compound to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By measuring the incorporation of the ¹³C label into various metabolites, a detailed map of cellular metabolic activity can be constructed.[3][4] This provides a systems-level understanding of cellular physiology and how it is altered in disease or in response to therapeutic interventions.[5][6]

The general workflow for a ¹³C-MFA experiment involves:

-

Experimental Design: Selecting the appropriate ¹³C-labeled substrate and experimental conditions.

-

Tracer Experiment: Culturing cells in the presence of the ¹³C-labeled substrate until isotopic steady-state is reached.[7]

-

Sample Collection and Metabolite Extraction: Rapidly quenching metabolism and extracting intracellular metabolites.

-

Isotopic Labeling Measurement: Analyzing the mass isotopologue distribution of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]

-

Flux Estimation: Using computational models to estimate intracellular fluxes from the measured labeling patterns and extracellular exchange rates.[5]

-

Statistical Analysis: Assessing the goodness-of-fit of the model and determining the confidence intervals of the estimated fluxes.[5]

Data Presentation: Quantitative Insights from [¹³C]Formate Tracing

The direct output of a [¹³C]formate tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).[8] This quantitative data provides direct evidence of the metabolic fate of the one-carbon unit from formate.

Table 1: Illustrative Mass Isotopologue Distribution (MID) of Serine, Glycine, and ATP after [¹³C]Formate Labeling in a Cancer Cell Line

| Metabolite | Isotopologue | Fractional Abundance (%) |

| Serine | M+0 | 85.3 ± 1.2 |

| M+1 | 14.7 ± 1.2 | |

| Glycine | M+0 | 92.1 ± 0.8 |

| M+1 | 7.9 ± 0.8 | |

| ATP | M+0 | 70.5 ± 2.5 |

| M+1 | 15.2 ± 1.8 | |

| M+2 | 8.9 ± 1.1 | |

| M+3 | 3.6 ± 0.7 | |

| M+4 | 1.3 ± 0.4 | |

| M+5 | 0.5 ± 0.2 |

M+n represents the isotopologue with 'n' carbon atoms labeled with ¹³C. Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Isotopic Enrichment in Key Metabolites Following Labeling with a [¹³C]Formate Precursor ([2-¹³C]glycine) [9]

| Metabolite | Isotopologue | Isotopic Enrichment (MPE) |

| Serine | Ser +2 | 0.018 ± 0.001 |

| Thymidine (dTMP) | dT +1 | 0.011 ± 0.001 |

| Methionine | Met +1 | 0.007 ± 0.001 |

Data are expressed as mean ± SD (n = 2–3). Isotopic enrichments in cellular proteins or DNA were determined.[9] This table demonstrates the incorporation of the ¹³C label from a formate precursor into serine, thymidine (a DNA building block), and methionine.

Experimental Protocols

A detailed and robust experimental protocol is critical for the success of a [¹³C]formate tracing study. The following provides a general methodology that can be adapted to specific cell types and research questions.

Protocol 1: [¹³C]Formate Labeling of Adherent Mammalian Cells for GC-MS Analysis

1. Cell Culture and Isotopic Labeling:

-

Culture adherent mammalian cells to the desired confluency in standard growth medium.

-

For the labeling experiment, replace the standard medium with a custom medium containing this compound. The final concentration of [¹³C]formate should be optimized, but a starting point of 1 mM is often used.

-

The labeling medium should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled formate and other small molecules.

-

Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined empirically through a time-course experiment but is often in the range of 6-24 hours.

2. Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled (-80°C) extraction solvent, typically an 80:20 mixture of methanol:water, to the culture plate.

-

Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Freeze the tubes in liquid nitrogen to ensure complete cell lysis.

3. Sample Processing for GC-MS Analysis:

-

Thaw the samples on ice and vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

Store the dried extracts at -80°C until derivatization and analysis.

4. Derivatization for GC-MS Analysis of Amino Acids:

-

Amino acids require derivatization to increase their volatility for GC-MS analysis. A common method is silylation.

-

Reconstitute the dried metabolite extract in a suitable solvent such as pyridine.

-

Add a silylating agent, for example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

-

Incubate the mixture at 60-100°C for 30-60 minutes.

-

The derivatized sample is now ready for injection into the GC-MS system.[3]

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Parameters:

-

Column: A mid-polarity column such as a DB-5ms is commonly used.

-

Inlet Temperature: 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode is used to obtain the complete mass isotopologue distributions.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound.

Caption: One-Carbon Metabolism Pathway Traced by [¹³C]Formate.

Caption: Experimental Workflow for ¹³C-MFA using Sodium Formate-¹³C.

Caption: De Novo Purine Synthesis Pathway and the Incorporation of ¹³C from Formate.

Applications in Drug Development

The use of this compound and other stable isotope tracers is becoming increasingly important in the field of drug discovery and development.

-

Target Validation and Mechanism of Action Studies: By tracing the metabolic fate of [¹³C]formate, researchers can elucidate the mechanism of action of drugs that target one-carbon metabolism. For example, if a drug inhibits an enzyme in the purine synthesis pathway, this would be reflected in a decreased incorporation of the ¹³C label into purine nucleotides.

-

Assessing Drug-Induced Metabolic Reprogramming: Many drugs, particularly in oncology, can induce significant changes in cellular metabolism. [¹³C]formate tracing can be used to map these metabolic shifts, providing insights into both on-target and off-target effects of a drug candidate.

-

Pharmacokinetic and Metabolic Profiling: Stable isotope-labeled compounds are used in drug metabolism and pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of a drug. While less common for this specific purpose, insights from [¹³C]formate tracing can inform on the metabolic environment in which a drug is acting.

Conclusion

This compound is a versatile and powerful tool for interrogating the complexities of one-carbon metabolism. Its application in ¹³C-Metabolic Flux Analysis provides a quantitative and systems-level view of cellular physiology, which is indispensable for basic research, disease modeling, and drug development. The detailed protocols and visualizations provided in this guide are intended to facilitate the adoption of this technology and to aid researchers in designing and interpreting robust and informative metabolic studies. As our understanding of the central role of metabolism in health and disease continues to grow, the use of stable isotope tracers like this compound will undoubtedly play an increasingly critical role in advancing biomedical science.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

Sodium Formate-13C as a Single Carbon Source Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and glycine), as well as for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[1][2] This intricate network is highly compartmentalized, with key reactions occurring in both the cytoplasm and mitochondria.[3] Formate is a key intermediate in 1C metabolism, acting as a carrier of one-carbon units between these compartments.[4] The study of formate metabolism is crucial for understanding cellular proliferation, differentiation, and the metabolic reprogramming observed in various diseases, particularly cancer.[5][6]

Sodium formate-13C (H¹³COONa) has emerged as a powerful and versatile tracer for elucidating the dynamics of one-carbon metabolism.[7][8] By introducing this stable isotope-labeled compound into biological systems, researchers can track the incorporation of the ¹³C-labeled carbon atom into a multitude of downstream metabolites. This enables the precise quantification of metabolic fluxes and the identification of alterations in pathway activity in response to genetic modifications, drug treatments, or changes in the cellular microenvironment.[9][10] This technical guide provides a comprehensive overview of the application of this compound as a single carbon source tracer, detailing experimental protocols, data analysis strategies, and the key metabolic pathways that can be interrogated with this approach.

Core Concepts of ¹³C-Formate Tracing

The fundamental principle behind using this compound as a tracer lies in its entry into the cellular one-carbon pool. Exogenously supplied ¹³C-formate is readily taken up by cells and converted to 10-formyl-tetrahydrofolate (10-CHO-THF) in both the cytoplasm and mitochondria.[11] This reaction is catalyzed by 10-formyltetrahydrofolate synthetase. The ¹³C-labeled one-carbon unit can then be channeled into various biosynthetic pathways:

-

Purine Synthesis: The de novo synthesis of purine nucleotides requires two one-carbon units from 10-CHO-THF for the formation of the purine ring. Specifically, the C2 and C8 positions of the purine ring are derived from formate.[12][13] Tracing ¹³C-formate allows for the direct measurement of the rate of de novo purine synthesis.

-

Amino Acid Metabolism: The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a central reaction in one-carbon metabolism. While serine is a major source of one-carbon units, the reverse reaction, the synthesis of serine from glycine and a one-carbon unit, can also occur. ¹³C-formate can be used to trace the incorporation of one-carbon units into the β-carbon of serine.[1]

-

Thymidylate Synthesis: The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) requires a one-carbon unit from 5,10-methylene-tetrahydrofolate (5,10-CH₂-THF). While formate primarily enters the one-carbon pool as 10-CHO-THF, it can be interconverted to 5,10-CH₂-THF, thus allowing the tracing of the thymidylate synthesis pathway.

-

Mitochondrial-Cytosolic Exchange: Formate plays a crucial role in shuttling one-carbon units from the mitochondria, where they are primarily generated from serine catabolism, to the cytoplasm for use in biosynthetic reactions.[3] ¹³C-formate tracing can help to quantify the extent of this intercellular one-carbon trafficking.

Experimental Protocols

Protocol 1: ¹³C-Formate Labeling in Adherent Mammalian Cell Culture

This protocol outlines a general procedure for labeling adherent mammalian cells with this compound to trace its incorporation into downstream metabolites.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Sodium formate-¹³C (¹³C, 99%)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), 80% in water, ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice bath

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (typically 70-80% confluency). Culture cells under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. A typical starting concentration is 1 mM, but this may need to be optimized depending on the cell line and experimental goals. Use dialyzed FBS to minimize the presence of unlabeled formate and other small molecules.

-

Isotopic Labeling:

-

Aspirate the standard culture medium from the wells.

-

Wash the cells once with pre-warmed, serum-free medium to remove any residual unlabeled metabolites.

-

Add the pre-warmed ¹³C-formate labeling medium to each well.

-

Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the turnover rate of the target metabolic pathways.[14] A time-course experiment is recommended to determine the optimal labeling duration.

-

-

Metabolite Quenching and Extraction:

-

At the end of the labeling period, aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to halt metabolic activity and remove extracellular tracer.[15]

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.[16]

-

Place the plate on a dry ice bath for 10-15 minutes to ensure rapid and complete quenching.[17]

-

Using a cell scraper, scrape the cells into the methanol solution.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[18]

-

-

Sample Storage:

-

Transfer the supernatant, which contains the metabolite extract, to a new clean tube.

-

Store the extracts at -80°C until analysis by mass spectrometry.

-

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes a general approach for the analysis of ¹³C-labeled metabolites from cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Metabolite extracts from Protocol 1

-

LC-MS/MS system (e.g., QTRAP, Orbitrap)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-pHILIC)

-

Mobile phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide in water

-

Mobile phase B: Acetonitrile

-

Appropriate standards for targeted metabolites (unlabeled and, if available, ¹³C-labeled)

Procedure:

-

Sample Preparation:

-

Thaw the frozen metabolite extracts on ice.

-

Dry the extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume of the initial mobile phase (e.g., 50-100 µL of 80% acetonitrile). Vortex and centrifuge to remove any insoluble material.

-

Transfer the supernatant to LC vials for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the metabolites using a HILIC column with a gradient of mobile phases A and B. A typical gradient might start at a high percentage of organic phase (B) and gradually increase the aqueous phase (A) to elute polar metabolites.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode for the detection of most central carbon metabolites. Use a targeted approach with Selected Reaction Monitoring (SRM) or a non-targeted approach with full scan analysis on a high-resolution mass spectrometer.

-

Data Acquisition: For targeted analysis, set up transitions for the unlabeled (M+0) and expected ¹³C-labeled isotopologues (e.g., M+1) of the metabolites of interest. For untargeted analysis, acquire high-resolution mass spectra to determine the mass isotopologue distributions (MIDs).

-

-

Data Analysis:

-

Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

-

Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes using established algorithms.[19]

-

Calculation of Isotopic Enrichment: Calculate the percentage of ¹³C enrichment for each metabolite.

-

Metabolic Flux Analysis (MFA): For more advanced analysis, use the corrected MIDs as input for ¹³C-MFA software to calculate intracellular metabolic fluxes.[20][21]

-

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a ¹³C-formate tracing experiment, illustrating the types of insights that can be gained.

Table 1: Isotopic Enrichment of Key Metabolites in Cancer vs. Normal Cells

| Metabolite | Isotopic Enrichment (%) in Cancer Cells (Mean ± SD) | Isotopic Enrichment (%) in Normal Cells (Mean ± SD) |

| Inosine Monophosphate (IMP) | 35.2 ± 3.1 | 15.8 ± 2.5 |

| Adenosine Monophosphate (AMP) | 33.9 ± 2.9 | 14.2 ± 2.1 |

| Guanosine Monophosphate (GMP) | 34.5 ± 3.3 | 14.9 ± 2.3 |

| Serine (M+1) | 8.7 ± 1.2 | 3.1 ± 0.8 |

| Glycine (M+1) | 4.2 ± 0.9 | 1.5 ± 0.5 |

This table demonstrates how ¹³C-formate tracing can reveal upregulated de novo purine synthesis and altered serine metabolism in cancer cells compared to their normal counterparts.

Table 2: Fractional Contribution of ¹³C-Formate to Purine Synthesis

| Cell Line | Fractional Contribution of Formate to Purine C2 (%) | Fractional Contribution of Formate to Purine C8 (%) |

| Cell Line A (High Proliferation) | 92.5 ± 5.3 | 89.1 ± 6.2 |

| Cell Line B (Low Proliferation) | 65.8 ± 7.1 | 61.4 ± 6.8 |

| Cell Line A + Drug X | 45.3 ± 4.9 | 41.7 ± 5.5 |

This table illustrates how the fractional contribution of exogenous formate to purine synthesis can be quantified and used to assess the impact of therapeutic interventions on this pathway.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to this compound tracing.

Caption: Overview of one-carbon metabolism showing the entry of ¹³C-formate.

Caption: Experimental workflow for ¹³C-formate tracing studies.

Caption: De novo purine synthesis pathway highlighting formate incorporation.

Conclusion

This compound is an invaluable tool for researchers investigating the complexities of one-carbon metabolism. Its ability to trace key biosynthetic pathways, including purine and amino acid synthesis, provides a dynamic view of cellular metabolic activity. The detailed protocols and conceptual frameworks presented in this guide offer a starting point for designing and implementing robust ¹³C-formate tracing experiments. By combining these methodologies with advanced analytical techniques and computational modeling, scientists can gain deeper insights into the metabolic underpinnings of health and disease, paving the way for the development of novel therapeutic strategies targeting metabolic vulnerabilities.

References

- 1. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Stability of Sodium Formate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Sodium Formate-¹³C. This isotopically labeled compound is a crucial reagent in various scientific applications, including metabolic research, drug development, and as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding its isotopic enrichment and stability is paramount for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Specifications

Sodium Formate-¹³C is a white, crystalline solid. It is the sodium salt of formic acid, where the carbon atom has been enriched with the ¹³C isotope.

Table 1: General Properties and Specifications of Sodium Formate-¹³C

| Property | Value | Reference |

| Chemical Formula | H¹³CO₂Na | [1] |

| Molecular Weight | ~69.00 g/mol | [1] |

| CAS Number | 23102-86-5 | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | 259-262 °C | [1] |

| Isotopic Purity | ≥ 99 atom % ¹³C | [1] |

| Chemical Purity | ≥ 98% | [2][3] |

Isotopic Purity

The isotopic purity of Sodium Formate-¹³C refers to the percentage of molecules containing the ¹³C isotope at the formate carbon position. This is a critical parameter for experiments that rely on tracing the ¹³C label. The standard isotopic purity for commercially available Sodium Formate-¹³C is typically 99 atom % ¹³C.[1]

Determination of Isotopic Purity

The isotopic enrichment of Sodium Formate-¹³C is primarily determined by two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative ¹³C NMR is a direct and non-destructive method to determine the isotopic purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Sodium Formate-¹³C and dissolve it in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹³C NMR spectrum with proton decoupling.

-

Key Parameters:

-

Pulse Angle: 30-45° to ensure a shorter relaxation delay can be used.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbon nucleus of interest to ensure full relaxation. For formate, this can be relatively long, so a d1 of 30-60 seconds is recommended for high accuracy.

-

Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate quantification.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the ¹³C signal and any potential ¹²C satellite peaks.

-

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the area of the ¹³C-formate signal.

-

The isotopic enrichment is determined by comparing the integral of the ¹³C-enriched signal to the integral of the natural abundance ¹³C signal of a known internal standard or by direct comparison to the signal from an unlabeled sodium formate standard.

-

References

Applications of Sodium Formate-¹³C in Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the applications of Sodium Formate-¹³C in the field of metabolomics. Formate, a central molecule in one-carbon (1C) metabolism, is crucial for the biosynthesis of nucleotides and amino acids.[1][2] The stable isotope-labeled form, Sodium Formate-¹³C, serves as a powerful tool for tracing metabolic pathways, quantifying reaction rates, and ensuring analytical accuracy in mass spectrometry.

Core Application: Metabolic Tracer for One-Carbon Metabolism

Sodium Formate-¹³C is primarily used as a metabolic tracer to investigate one-carbon (1C) metabolism.[3] By introducing ¹³C-labeled formate into a biological system, researchers can track the incorporation of the labeled carbon atom into various downstream metabolites. This provides critical insights into the activity of key biosynthetic pathways essential for cell proliferation, growth, and maintenance.[1][4]

Formate is a key one-carbon unit that contributes to the synthesis of purines (required for DNA and RNA), thymidylate, and the regeneration of methionine from homocysteine.[5] Tracing the fate of the ¹³C label from formate allows for the qualitative and quantitative assessment of these pathways, which are often dysregulated in diseases such as cancer.[2][6]

Core Application: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Beyond qualitative tracing, Sodium Formate-¹³C is integral to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the in vivo rates (fluxes) of metabolic reactions.[7][8] By measuring the rate and distribution of ¹³C incorporation from formate into downstream metabolites, computational models can calculate the flux through specific pathways.[9]

This quantitative approach is critical for understanding how metabolic networks adapt to genetic or environmental perturbations and for identifying metabolic bottlenecks or targets for therapeutic intervention.[10][11] The general workflow involves introducing the tracer, collecting samples at specific time points, analyzing isotopic enrichment via mass spectrometry, and then performing computational flux estimation.[9]

Core Application: Mass Spectrometry Calibration and Internal Standard

In addition to its biological applications, sodium formate is widely used for the external calibration of mass spectrometers, particularly time-of-flight (TOF) instruments.[12][13] It has the unique property of forming polymer clusters (dimers, trimers, etc.) in the gas phase, which provides a series of ions with known mass-to-charge ratios (m/z) over a broad range, enabling highly accurate mass calibration.[14]

Furthermore, Sodium Formate-¹³C can be used as an internal standard for the quantitative analysis of unlabeled formate.[3][15] Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte and thus co-elute and experience the same matrix effects and ionization suppression, allowing for highly accurate and precise quantification.[16]

Data Presentation

Quantitative data derived from studies using Sodium Formate-¹³C can be summarized for clear interpretation.

Table 1: Typical Human Serum Formate Concentrations This table provides baseline values for formate concentrations in a healthy human population, which is essential context for tracer studies.

| Statistic | Serum Formate Concentration (µM) |

| Mean | 25.9 |

| Range | 8.7 - 96.5 |

| Data sourced from a study of 1701 healthy young adults.[17] |

Table 2: Example Mass Accuracy Improvement with Sodium Formate Calibration This demonstrates the utility of sodium formate in improving instrument performance for metabolomics analysis.

| ESI Mode | Average Mass Error (ppm) After Calibration |

| Positive | ±0.48 |

| Negative | ±0.94 |

| Post-run calibration of LC/ESI-TOF MS data using sodium formate cluster ions.[12] |

Table 3: Representative ¹³C Enrichment Data from a Tracer Experiment This conceptual table illustrates the type of data generated from a ¹³C-formate tracing experiment, showing the percentage of the metabolite pool that has incorporated the ¹³C label.

| Metabolite | Isotopologue | ¹³C Enrichment (%) |

| Adenosine Triphosphate (ATP) | M+1 | 5.2 |

| Adenosine Triphosphate (ATP) | M+2 | 1.8 |

| Guanosine Triphosphate (GTP) | M+1 | 4.9 |

| Serine | M+1 | 15.7 |

| Methionine | M+1 | 8.3 |

| Data is illustrative of expected results from a ¹³C-MFA experiment.[7][18] |

Experimental Protocols

Protocol 1: General Protocol for ¹³C-Formate Tracing in Cell Culture

This protocol provides a framework for conducting a stable isotope tracing experiment in adherent mammalian cells.

-

Cell Culture: Plate cells in appropriate multi-well plates and grow to the desired confluency (typically 70-80%).

-

Tracer Introduction: Prepare fresh medium containing Sodium Formate-¹³C at a final concentration relevant to physiological levels or experimental goals (e.g., 100-500 µM).

-

Labeling: Remove the old medium, wash cells once with pre-warmed PBS, and add the ¹³C-formate-containing medium. Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label.[19]

-

Metabolism Quenching & Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

Add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the plate and scrape the cells.[20]

-

Transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube. Dry the supernatant using a vacuum concentrator.

-

Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis. Analyze samples using a high-resolution mass spectrometer to measure the mass isotopologue distributions of target metabolites.[21][22]

Protocol 2: Mass Spectrometer Calibration using Sodium Formate Solution

This protocol describes the preparation and use of a sodium formate solution for external mass calibration.

-

Solution Preparation: Prepare a fresh calibration solution consisting of 0.1 M sodium hydroxide, 0.1% formic acid, and 50% isopropanol in high-purity water. This mixture facilitates the formation of sodium formate clusters.

-

Instrument Setup: Use a syringe pump to directly infuse the calibration solution into the mass spectrometer's ion source at a low flow rate (e.g., 3-5 µL/min).

-

Calibration: Acquire data in both positive and negative ion modes. The resulting spectrum will show a characteristic pattern of sodium formate cluster ions, e.g., [(HCOONa)n + Na]+ in positive mode.

-

Application: Use the instrument's calibration software to apply a calibration curve based on the accurately known masses of these cluster ions. This should be performed regularly to ensure high mass accuracy.[12][13]

Protocol 3: Quantitative Analysis of Formate by ¹H-NMR

This protocol provides a method for quantifying formate concentrations in a collected sample, often used to validate the results from MS-based methods.

-

Sample Preparation: To a known volume of the sample (e.g., 500 µL of cell culture supernatant or deproteinized plasma), add a known volume of D₂O (typically 10% of the final volume) for field locking.[23][24]

-

Internal Standard: Add a known concentration of an internal standard that does not overlap with the formate signal, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

-

NMR Acquisition: Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[24] The formate proton has a characteristic sharp singlet peak at approximately 8.45 ppm.

-

Quantification: Integrate the area of the formate peak and the area of the known internal standard peak. The concentration of formate can be calculated by comparing the ratio of these integrals, accounting for the number of protons contributing to each signal. A calibration curve using standard formate solutions of known concentrations should be established for precise quantification.[24]

References

- 1. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formate metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass accuracy improvement of reversed-phase liquid chromatography/electrospray ionization mass spectrometry based urinary metabolomic analysis by post-run calibration using sodium formate cluster ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Lifestyle, metabolite, and genetic determinants of formate concentrations in a cross-sectional study in young, healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lirias.kuleuven.be [lirias.kuleuven.be]

- 19. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

A Technical Guide to Tracing One-Carbon Metabolism with Sodium Formate-¹³C

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of One-Carbon Metabolism

One-carbon (1C) metabolism comprises a network of interconnected pathways that are fundamental to cellular function. These pathways are responsible for the transfer of one-carbon units in various biological processes, including the biosynthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, the homeostasis of amino acids like serine and glycine, and epigenetic regulation through methylation reactions.[1][2][3] The folate cofactor is central to these reactions, acting as a carrier for one-carbon units.[2][3]

Formate is a key, non-tetrahydrofolate (THF)-linked intermediate in this metabolic network.[1] It can be produced from various sources, including serine catabolism in the mitochondria, and serves as a primary source of one-carbon units for cytoplasmic processes.[1][4] By using sodium formate labeled with a stable isotope (¹³C), researchers can trace the fate of this one-carbon unit through various metabolic pathways, providing a dynamic view of cellular metabolism.[5][6][7] This technique, known as stable isotope tracing, is a powerful tool for elucidating metabolic fluxes and understanding how these pathways are altered in disease states, such as cancer, and in response to therapeutic interventions.[3][8]

Core Metabolic Pathways Traced by Sodium Formate-¹³C

Sodium formate-¹³C allows for the direct interrogation of several critical metabolic pathways. The ¹³C label is incorporated into downstream metabolites, and its enrichment can be quantified to determine pathway activity.

Cytosolic and Mitochondrial Folate Cycles

One-carbon metabolism is compartmentalized between the mitochondria and the cytoplasm.[2] Mitochondria can produce formate, which is then transported to the cytoplasm to be used in various biosynthetic reactions.[1][4] In the cytoplasm, ¹³C-formate is used by the trifunctional enzyme MTHFD1 to generate 10-formyl-THF, a key intermediate that donates the one-carbon unit for purine synthesis.[2]

Overview of one-carbon metabolism traced by ¹³C-formate.

Serine and Glycine Metabolism

The interconversion of serine and glycine is a key process in one-carbon metabolism. In the cytoplasm, serine hydroxymethyltransferase 1 (SHMT1) can utilize a one-carbon unit from 5,10-methylene-THF to synthesize serine from glycine. When labeling with ¹³C-formate, the label is transferred to 10-formyl-THF and then to 5,10-methylene-THF, ultimately labeling the C3 position of serine.[5] This demonstrates the flow of one-carbon units from formate into amino acid biosynthesis.

Cytosolic serine and glycine metabolism from formate.

Purine and Thymidylate Synthesis

De novo synthesis of purines and the production of thymidylate (dTMP) are heavily reliant on one-carbon metabolism.[1][3] The purine ring incorporates two one-carbon units at the C2 and C8 positions, both donated by 10-formyl-THF.[7] Thymidylate synthase utilizes 5,10-methylene-THF to methylate dUMP to dTMP.[1] Tracing with ¹³C-formate will therefore result in ¹³C enrichment in the purine ring and the methyl group of thymine.[6][7]

References

- 1. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate-mediated one-carbon metabolism [pfocr.wikipathways.org]

- 5. 13C NMR detection of folate-mediated serine and glycine synthesis in vivo in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium Formate-¹³C in Metabolic Flux Analysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Sodium formate-¹³C as a crucial tracer in metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful technique for elucidating the complexities of one-carbon metabolism. This guide will delve into the core principles of ¹³C-MFA, the specific role of formate as a metabolic probe, detailed experimental protocols, and the interpretation of the generated data.

Introduction to ¹³C-Metabolic Flux Analysis and One-Carbon Metabolism

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites.[3] The resulting patterns of ¹³C enrichment, known as mass isotopomer distributions, are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This data, when integrated with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes throughout a network.[4]

One-carbon (1C) metabolism is a fundamental set of biochemical reactions essential for the biosynthesis of key macromolecules, including nucleotides (purines and thymidylate) and certain amino acids (serine and glycine).[5][6] This metabolic network is also critical for maintaining cellular redox balance and providing methyl groups for epigenetic modifications.[7] Formate is a key intermediate in one-carbon metabolism, acting as a carrier of one-carbon units.[5] Dysregulation of one-carbon metabolism is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention.[4]

Sodium Formate-¹³C as a Tracer for One-Carbon Metabolism

Sodium formate-¹³C is a specialized isotopic tracer that serves as a direct probe for one-carbon metabolism.[8] When introduced to cells, the ¹³C-labeled formate enters the cellular formate pool and is subsequently utilized by enzymes in the one-carbon pathway. This allows for the precise tracking of one-carbon units into various biosynthetic pathways.

The primary application of Sodium formate-¹³C in MFA is to investigate the fluxes through pathways that utilize one-carbon units, most notably:

-

De novo purine synthesis: The synthesis of the purine ring incorporates two one-carbon units from 10-formyl-tetrahydrofolate (10-CHO-THF), which can be derived from formate.

-

Thymidylate synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) requires a one-carbon unit from 5,10-methylene-tetrahydrofolate, which is interconvertible with other one-carbon folate species.

-

Serine and glycine metabolism: The interconversion of serine and glycine involves the transfer of a one-carbon unit.

By measuring the incorporation of ¹³C from formate into these downstream metabolites, researchers can quantify the activity of these critical pathways.

Experimental Design and Workflow

A typical ¹³C-MFA experiment using Sodium formate-¹³C involves a series of well-defined steps. The following diagram illustrates a generalized experimental workflow:

Detailed Experimental Protocols

The success of a ¹³C-MFA experiment hinges on meticulous execution of the experimental protocol. The following sections provide detailed methodologies for the key steps.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare the cell culture medium, replacing the standard sodium formate with a known concentration of Sodium formate-¹³C. The optimal concentration of the tracer may need to be determined empirically but is often in the range of 100 µM to 1 mM.

-

Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium.

-

Achieving Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the fractional enrichment of ¹³C in the metabolites of interest becomes constant.[9] This duration is typically determined experimentally by performing a time-course experiment but is often at least 24 hours for mammalian cells.[10]

Metabolite Quenching and Extraction

Rapidly halting all metabolic activity is critical to preserve the in vivo isotopic labeling patterns.

For Adherent Cells:

-

Quenching: Quickly aspirate the labeling medium from the culture dish. Immediately place the dish on a bed of dry ice or in a dry ice/ethanol slurry to rapidly cool the cells.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.[11] Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled tube.

For Suspension Cells:

-

Quenching: Rapidly centrifuge the cell suspension at a low speed in a pre-chilled centrifuge.

-

Washing: Quickly wash the cell pellet with ice-cold saline to remove any remaining labeling medium.

-

Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent and proceed with cell lysis (e.g., sonication or freeze-thaw cycles).[11]

Sample Processing for Analysis

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator or under a stream of nitrogen gas. The dried samples can be stored at -80°C until analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical platforms for measuring mass isotopomer distributions.

GC-MS Analysis

GC-MS is a robust technique for analyzing thermally stable and volatile compounds. Many metabolites of interest in one-carbon metabolism, such as amino acids and organic acids, require chemical derivatization to increase their volatility.

Derivatization (Example for Amino Acids):

-

Resuspend the dried metabolite extract in a derivatization reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).

-

Incubate at an elevated temperature (e.g., 70°C) to complete the derivatization reaction.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A mid-polarity column such as a DB-5ms is commonly used.

-

Inlet Temperature: Typically 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites.[12]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode is used to obtain the complete mass isotopomer distributions.[12]

-

LC-MS Analysis

LC-MS is well-suited for the analysis of polar and thermally labile metabolites without the need for derivatization.

LC-MS Parameters:

-

Liquid Chromatograph (LC):

-

Column: A column with chemistry appropriate for the metabolites of interest, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

-

Mobile Phases: A gradient of aqueous and organic mobile phases is used to separate the metabolites.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) is commonly used.

-

Acquisition Mode: High-resolution mass spectrometry (e.g., Orbitrap) is preferred to accurately resolve the mass isotopologues.

-

Data Analysis and Flux Calculation

The raw mass spectrometry data must be processed to determine the mass isotopomer distributions, which are then used for flux calculations.

-

Data Processing: The raw data is processed to identify and integrate the peaks corresponding to the metabolites of interest.

-

Correction for Natural Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes.[13]

-

Flux Calculation: The corrected mass isotopomer distributions, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are input into specialized software packages for ¹³C-MFA. These software tools use iterative algorithms to estimate the intracellular fluxes that best fit the experimental data.

Commonly Used Software for ¹³C-MFA:

| Software | Key Features |

| INCA | User-friendly graphical user interface, supports both steady-state and non-stationary MFA.[14] |

| 13CFLUX2 | High-performance for large-scale models, command-line interface.[14] |

| Metran | Based on the Elementary Metabolite Units (EMU) framework, suitable for tracer experiment design.[14] |

| OpenFlux | Open-source software with a graphical user interface.[14] |

Visualization of Metabolic Pathways

Visualizing the flow of the ¹³C label through the metabolic network is crucial for understanding the experimental results. The following diagram illustrates the incorporation of the ¹³C label from formate into the de novo purine synthesis pathway.

Data Presentation

Quantitative data from ¹³C-MFA experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions. The following tables provide examples of how to present isotopic enrichment and metabolic flux data.

Table 1: Example of Isotopic Enrichment Data

This table shows the hypothetical fractional enrichment of ¹³C in key metabolites after labeling with Sodium formate-¹³C for 24 hours.

| Metabolite | Condition A (%) | Condition B (%) |

| Serine | 15.2 ± 1.3 | 25.8 ± 2.1 |

| Glycine | 12.5 ± 1.1 | 20.1 ± 1.8 |

| Adenosine Monophosphate (AMP) | 8.3 ± 0.9 | 14.5 ± 1.2 |

| Guanosine Monophosphate (GMP) | 7.9 ± 0.8 | 13.9 ± 1.1 |

| Deoxythymidine Monophosphate (dTMP) | 5.1 ± 0.6 | 9.2 ± 0.9 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Example of Metabolic Flux Data

This table presents hypothetical metabolic flux values (relative to a glucose uptake rate of 100) for key reactions in one-carbon metabolism under two different conditions.

| Reaction | Condition A | Condition B |

| Formate uptake | 5.0 | 8.0 |

| Serine hydroxymethyltransferase (SHMT) | 20.5 | 35.2 |

| Methylene-THF dehydrogenase (MTHFD) | 18.2 | 30.1 |

| De novo purine synthesis | 4.1 | 7.3 |

| Thymidylate synthase (TYMS) | 2.5 | 4.8 |

Applications in Research and Drug Development

The ability to quantify fluxes through one-carbon metabolism using Sodium formate-¹³C has significant implications for various research areas and for the pharmaceutical industry.

-

Cancer Research: Many cancer cells exhibit altered one-carbon metabolism to support their high proliferation rates. ¹³C-MFA with Sodium formate-¹³C can be used to identify metabolic vulnerabilities in cancer cells that can be targeted with novel therapeutics.

-

Drug Development: For drugs that target enzymes in the one-carbon pathway, ¹³C-MFA can be used to assess their on-target effects and to understand how cells metabolically adapt to the drug treatment.

-

Understanding Disease Mechanisms: Dysregulation of one-carbon metabolism is implicated in a range of diseases beyond cancer, including neurological disorders and developmental defects. ¹³C-MFA can provide insights into the metabolic basis of these conditions.

Conclusion

Sodium formate-¹³C is a valuable tool for the quantitative analysis of one-carbon metabolism using ¹³C-MFA. By providing a direct window into the fluxes of one-carbon units, this tracer enables researchers to gain a deeper understanding of cellular physiology in health and disease. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful implementation of Sodium formate-¹³C tracing experiments and the generation of high-quality, interpretable data. As our understanding of the central role of one-carbon metabolism in various pathological states continues to grow, the application of this powerful technique is poised to accelerate the discovery of new diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief introduction of one-carbon metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. en.humanmetabolome.com [en.humanmetabolome.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Sodium Formate-¹³C in the Laboratory

This guide provides an in-depth overview of the safety and handling precautions for Sodium formate-¹³C, tailored for researchers, scientists, and professionals in drug development. Sodium formate-¹³C is a stable isotope-labeled compound used as a tracer and an internal standard in quantitative analyses.[1] While some safety data sheets (SDS) classify Sodium formate-¹³C as a non-hazardous substance, it is crucial to handle it with the care and precaution accorded to all laboratory chemicals, especially since the toxicological properties may not have been fully investigated.[2]

Hazard Identification and Classification

There are varying classifications regarding the hazards of Sodium formate. While the SDS for the ¹³C labeled version from some suppliers indicates it is not a hazardous substance or mixture[2], other sources, including PubChem and SDS for unlabeled sodium formate, identify potential hazards. As a best practice, it is advisable to handle the compound as potentially hazardous.

Potential Hazards:

Due to its hygroscopic nature, it readily absorbs moisture from the air.[5][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Sodium formate-¹³C is presented below.

| Property | Value | Reference(s) |

| CAS Number | 23102-86-5 | [2] |

| Molecular Formula | ¹³CHNaO₂ | [1] |

| Molecular Weight | 69.00 g/mol | [3][8] |

| Appearance | White to off-white solid | [1] |

| Purity | 99 atom % ¹³C | [8] |

| Chemical Stability | Stable under standard ambient conditions. Avoid moisture. | [2] |

Exposure Controls and Personal Protection

Adherence to proper personal protective equipment (PPE) protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area. Use a chemical fume hood if there is a risk of dust generation.[5][6]

-

Ensure that eyewash stations and safety showers are readily accessible near the workstation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7][9] Gloves should be inspected before use and disposed of properly after handling.[7]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a suitable dust filter.[2]

The following diagram illustrates a general workflow for selecting appropriate PPE when handling Sodium formate-¹³C.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[2]

-

Keep away from food, drink, and animal feedingstuffs.[10]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2][7]

-

The product is hygroscopic and should be protected from moisture.[5][7]

-

Recommended storage temperatures can vary, with some suppliers suggesting room temperature[11] while others recommend -20°C for long-term storage of solutions.[1] Always refer to the supplier's specific instructions.

First-Aid Measures

In case of exposure, follow these first-aid protocols.

| Exposure Route | First-Aid Protocol | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [2][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. | [2][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice if feeling unwell. | [7] |

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.

Protocol for Spills:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spread of the material. Cover the spill with a plastic sheet to minimize dust.[5]

-

Clean-up:

-

Decontaminate: Clean the affected area thoroughly.

-

Dispose: Dispose of the waste material in accordance with local, regional, and national regulations.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Sodium formate-13C | CHNaO2 | CID 16211807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sidleychem.com [sidleychem.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. carlroth.com [carlroth.com]

- 11. Sodium formate (¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Researcher's Guide to Sodium Formate-13C: From Commercial Sourcing to Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium formate-13C, a critical isotopic tracer for researchers investigating one-carbon metabolism. This document details commercial suppliers, pricing, and in-depth experimental protocols for its application in metabolic research, particularly in 13C Metabolic Flux Analysis (MFA).

Commercial Availability and Product Specifications

This compound is readily available from several reputable suppliers catering to the research community. The primary considerations for procurement are isotopic purity, chemical purity, and price. Below is a comparative summary of offerings from major vendors.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Unit Size | Price (USD) |

| Sigma-Aldrich | This compound | 23102-86-5 | 99 atom % 13C[1] | ≥98% | 1 g | $331.00[1] |

| Cambridge Isotope Laboratories, Inc. | Sodium formate (¹³C, 99%) | 23102-86-5 | 99%[2] | 98%[2] | 5 g | $961.00[2] |

| Santa Cruz Biotechnology, Inc. | This compound | 23102-86-5 | 99 atom % 13C[3] | Not specified | - | Contact for pricing |

| LGC Standards | Sodium Formate (13C, 99%; D, 98%) | 1215684-17-5 | 99% 13C, 98% D | Not specified | Custom | Contact for pricing[4] |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | SODIUM FORMATE (13C, 99%) | 23102-86-5 | 99% | 98% | 1 g | €311.00[5] |

| Genprice | Formate-13C (sodium) | - | Not specified | Not specified | - | Ask for price[6] |

The Role of Formate in One-Carbon Metabolism

Formate is a key intermediate in one-carbon (1C) metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and methionine).[2][5][7] The 13C-label from this compound is incorporated into the cellular machinery, allowing researchers to trace its metabolic fate and quantify the flux through these critical pathways.

The central pathway involves the conversion of formate to 10-formyl-tetrahydrofolate (10-formyl-THF), a crucial one-carbon donor.[2][8] This process is fundamental to de novo purine synthesis and is also linked to the serine synthesis pathway.[1][4]

Below is a diagram illustrating the entry of formate into one-carbon metabolism.

Caption: Entry of ¹³C-labeled formate into central one-carbon metabolism.

Experimental Workflow for 13C Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique used to quantify the rates of metabolic pathways. The general workflow involves introducing a 13C-labeled substrate, such as this compound, into a biological system and measuring the incorporation of the heavy isotope into various metabolites.

Caption: A generalized workflow for conducting a ¹³C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 50-70%).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound. The final concentration will depend on the experimental goals and should be determined empirically.

-

Adaptation: For some cell lines, a gradual adaptation to the labeling medium may be necessary to achieve a metabolic steady state.

-

Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed 13C labeling medium.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is often between 18-24 hours for mammalian cells but should be determined experimentally.

Metabolite Quenching and Extraction

Rapidly halting enzymatic activity is crucial for accurately capturing the metabolic state.

-

Quenching: Place the culture vessel on ice. Quickly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).

-

Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C) to the cells.

-

Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Sample Analysis by Mass Spectrometry (MS)

-

Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dried metabolite extracts often require derivatization to increase their volatility. A common method is silylation.

-

LC-MS Analysis: For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to either a gas or liquid chromatograph.

-

Data Acquisition: Acquire data in a manner that allows for the detection and quantification of different mass isotopologues of the metabolites of interest.

Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the 13C label within a molecule.

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O).

-

NMR Experiment: Acquire 1D and 2D 13C NMR spectra. The choice of experiment will depend on the specific information required.

-

Data Analysis: Analyze the spectra to determine the 13C enrichment and the position of the label in the metabolites of interest.

Data Analysis and Interpretation

The mass isotopologue distributions (MIDs) obtained from MS or the positional enrichment data from NMR are used in conjunction with a stoichiometric model of cellular metabolism to calculate metabolic fluxes. This typically involves specialized software packages designed for 13C-MFA. The output provides quantitative data on the rates of reactions within the metabolic network, offering insights into cellular physiology in response to various stimuli or genetic modifications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Formate: The Neglected Member of One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. In vitro conversion of formate to serine: effect of tetrahydropteroylpolyglutamates and serine hydroxymethyltransferase on the rate of 10-formyltetrahydrofolate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Manufacturing of High-Purity Sodium Formate-¹³C

Introduction

Sodium formate-¹³C (H¹³COONa) is the sodium salt of formic acid-¹³C, a stable, non-radioactive isotopically labeled compound. The incorporation of the carbon-13 isotope makes it an invaluable tool in various scientific disciplines, particularly in metabolic research, clinical diagnostics, and drug development. Its primary utility lies in its application as a tracer for metabolic flux analysis and as an internal standard for highly sensitive quantitative analyses by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[1] The synthesis of high-purity Sodium formate-¹³C is critical to ensure the accuracy and reliability of the experimental data derived from its use.

This guide provides a comprehensive overview of the synthesis, purification, and quality control methodologies for producing high-purity Sodium formate-¹³C, tailored for professionals in the pharmaceutical and life sciences sectors.

Core Synthesis Methodologies

The synthesis of Sodium formate-¹³C typically mirrors the established methods for its unlabeled counterpart, with the critical difference being the use of a ¹³C-labeled precursor. The most common and direct method is the neutralization of Formic acid-¹³C with a high-purity sodium base. Industrial processes may also adapt the reaction of ¹³C-labeled carbon monoxide with sodium hydroxide under high pressure and temperature.[2][3][4]

1. Neutralization of Formic Acid-¹³C

This is the most straightforward and widely used laboratory-scale method. It involves a simple acid-base reaction between Formic acid-¹³C and a sodium source like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

-

Reaction with Sodium Hydroxide: H¹³COOH + NaOH → H¹³COONa + H₂O

-

Reaction with Sodium Bicarbonate: H¹³COOH + NaHCO₃ → H¹³COONa + H₂O + CO₂

The reaction with sodium hydroxide is highly exothermic and requires careful temperature control. Using sodium bicarbonate is often preferred in a laboratory setting as the reaction is less vigorous and the effervescence of CO₂ provides a visual indicator of the reaction's progress.

2. Carbon Monoxide-¹³C and Sodium Hydroxide Reaction

A method suitable for industrial-scale production involves the reaction of carbon monoxide-¹³C with sodium hydroxide.[3][4]

-

Reaction: ¹³CO + NaOH → H¹³COONa

This process requires high temperatures (150-220°C) and pressures (12-30 kg/cm ²) to proceed efficiently.[4] While effective for large quantities, it necessitates specialized high-pressure equipment.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol details the synthesis of high-purity Sodium formate-¹³C via the neutralization of Formic acid-¹³C with sodium bicarbonate.

Materials and Equipment:

-

Formic acid-¹³C solution (e.g., 99 atom % ¹³C)

-

High-purity sodium bicarbonate (NaHCO₃)

-

Deionized, high-purity water

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., Erlenmeyer flask or beaker)

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-